METHYL 3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a chlorophenoxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves the reaction of 4-chlorophenoxyacetic acid with thiophene-2-carboxylic acid methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems and real-time monitoring can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
METHYL 3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-{[(4-CHLOROPHENOXY)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
- METHYL 2-{[(2-CHLOROPHENOXY)ACETYL]AMINO}-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE
Uniqueness
METHYL 3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE is unique due to its specific structural features, such as the position of the chlorophenoxy group and the thiophene ring.
Biological Activity
Methyl 3-{[2-(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C₁₄H₁₃ClN₂O₃S
- Molecular Weight : 320.78 g/mol
- IUPAC Name : this compound
This compound features a thiophene ring, an acetyl group linked through an amino group, and a chlorophenoxy moiety, contributing to its unique pharmacological properties.
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has been shown to modulate oxidative stress by influencing the levels of reactive oxygen species (ROS) in cellular systems. This is relevant in conditions such as neurodegenerative diseases where oxidative damage plays a critical role.
- Anti-inflammatory Effects : Studies have indicated that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This activity is particularly significant in chronic inflammatory conditions.
- Immunomodulatory Effects : The compound appears to influence immune cell populations, particularly T-regulatory cells (Tregs), which are crucial for maintaining immune homeostasis. Increased FoxP3 expression has been noted, suggesting potential therapeutic applications in autoimmune diseases.
Table 1: Summary of Biological Activities
Study on Immunomodulatory Effects
In a study investigating the immunomodulatory effects of this compound, researchers found that administration led to a significant increase in CD4+ Treg populations in LPS-induced inflammation models. This was accompanied by elevated FoxP3 expression levels, indicating enhanced regulatory T-cell function which could be beneficial in managing autoimmune responses (Tjahjono et al., 2021) .
Antioxidant Mechanism Exploration
Another research effort focused on the antioxidant properties of the compound revealed that it effectively scavenged free radicals and reduced lipid peroxidation in cellular assays. These findings suggest its potential application as a protective agent against oxidative stress-related cellular damage (Hadinugroho et al., 2022) .
Properties
IUPAC Name |
methyl 3-[[2-(4-chlorophenoxy)acetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-19-14(18)13-11(6-7-21-13)16-12(17)8-20-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOGLSOXEHHDHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.